1-(1-Adamantyl)ethanol
Overview
Description
1-(1-Adamantyl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C12H20O and its molecular weight is 180.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solvolysis and Stability Analysis
Solvolysis of 1-Adamantyl Chloride : A study by Gajewski (2001) suggests that solvolysis of 1-adamantyl chloride is enhanced by hydrogen bond donation from departing chloride ion, possibly due to reduced steric interactions in a developing pyramidal cation. This indicates unique solvolysis characteristics of 1-adamantyl compounds, including 1-(1-Adamantyl)ethanol, in specific solvents (Gajewski, 2001).
Stability in Different Solvents : Takeuchi et al. (2001) found that alkyl substitution on the 1-adamantyl cation, such as in this compound, affects its stability in nonaqueous solvents. This study highlights the influence of solvent composition on the reactivity of 1-adamantyl derivatives (Takeuchi et al., 2001).
Chemical Synthesis and Reaction Pathways
Synthesis and Reaction Pathways : Research by Huang and Bennet (1994) provides insights into the rate acceleration in solvolysis reactions involving 1-adamantyl derivatives, which can be relevant for understanding reactions of this compound. Their study demonstrates how structural modifications can significantly influence reaction rates (Huang & Bennet, 1994).
Anti-Microbial and Anti-Inflammatory Activities : Kadi et al. (2007) explored the antimicrobial and anti-inflammatory activities of compounds derived from 1-adamantyl, indicating potential biomedical applications of this compound and its derivatives (Kadi et al., 2007).
Specific Reactions and Mechanistic Insights
1-Adamantyl Solvolysis Products : Luton and Whiting (1979) studied the solvolysis products of 1-adamantyl derivatives in aqueous ethanol, providing insights into the reactivity and possible reaction pathways of this compound (Luton & Whiting, 1979).
Gas Phase Stability and Solvent Effects : An additional study by Takeuchi et al. (2000) on the gas-phase stability of 1-adamantyl cation and the solvent effects in the solvolysis of 1-bromoadamantane gives insights into the reactivity of adamantyl compounds in various environments, which could be relevant for this compound (Takeuchi et al., 2000).
Safety and Hazards
When handling 1-(1-Adamantyl)ethanol, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .
Future Directions
The future directions of 1-(1-Adamantyl)ethanol research involve the development of novel methods for the preparation of unsaturated adamantane derivatives and the investigation of their chemical and catalytic transformations . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mechanism of Action
Target of Action
1-(1-Adamantyl)ethanol is a derivative of adamantane, a class of compounds known for their unique structural properties and diverse applications Adamantane derivatives are generally known to interact with various biological targets, contributing to their use in pharmaceuticals, bioactive compounds, and other applications .
Mode of Action
The compound’s interaction with its targets likely involves the unique structural and electronic properties of the adamantane moiety
Biochemical Pathways
Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives . This suggests that this compound could potentially influence a wide range of biochemical pathways.
Result of Action
It has been used in the synthesis of various compounds, including 4-(adamant-1-ylethylenoxycarbonyl)phthalanhydride, poly(2-methoxy-5-cyclohexylmethyloxy-p-phenylene vinylene), and adamantine-containing phthalocyanines . This suggests that this compound could have a variety of molecular and cellular effects depending on its specific applications.
Properties
IUPAC Name |
1-(1-adamantyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALBLVPSPRKDJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377845 | |
Record name | 1-(1-adamantyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26750-08-3 | |
Record name | 1-(1-adamantyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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